molecular formula C24H42 B12108867 5beta(H)-Cholane

5beta(H)-Cholane

Cat. No.: B12108867
M. Wt: 330.6 g/mol
InChI Key: QSHQKIURKJITMZ-UHFFFAOYSA-N
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Description

5beta(H)-Cholane: is a saturated hydrocarbon compound belonging to the class of steroids. It is a fundamental structure in the biosynthesis of various steroid hormones and bile acids. The compound is characterized by its unique cis-fusion of the A and B rings, which distinguishes it from other steroid structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5beta(H)-Cholane typically involves the reduction of cholesterol or other sterol precursors. One common method is the catalytic hydrogenation of cholesterol using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction proceeds under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods: Industrial production of this compound is not widely documented due to its limited direct applications. it can be synthesized in a laboratory setting using enzymatic conversion methods involving 5beta-reductase enzymes, which convert cholesterol to its 5beta-reduced form. The reaction conditions typically involve the use of liver or bone marrow extracts where the enzyme is naturally present.

Chemical Reactions Analysis

Types of Reactions: 5beta(H)-Cholane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various ketones and alcohols.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones and alcohols.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated steroids.

Scientific Research Applications

5beta(H)-Cholane has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of various steroid hormones and bile acids.

    Biology: It is used in studies related to steroid metabolism and enzyme activity.

    Medicine: Research on its derivatives has implications in understanding steroid-related diseases and developing therapeutic agents.

    Industry: It is used in the production of steroid-based pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 5beta(H)-Cholane involves its role as a precursor in the biosynthesis of steroid hormones and bile acids. The compound undergoes enzymatic transformations, primarily through the action of 5beta-reductase, which converts it to various biologically active steroids. These steroids then interact with specific receptors and pathways in the body, exerting their physiological effects .

Comparison with Similar Compounds

    5alpha-Dihydrotestosterone: Unlike 5beta(H)-Cholane, 5alpha-dihydrotestosterone binds strongly to the androgen receptor and is highly active.

    Etiocholanolone: A metabolite of this compound with neurosteroid activity.

Uniqueness: this compound is unique due to its angular molecular shape and lack of androgenic activity, distinguishing it from other testosterone metabolites. Its cis-fusion of the A and B rings results in a distinct molecular structure that influences its biological activity.

Properties

IUPAC Name

10,13-dimethyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHQKIURKJITMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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